![molecular formula C12H15N3 B2844011 3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1573547-06-4](/img/structure/B2844011.png)
3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline” is a derivative of 3,5-Dimethylpyrazole, an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Wissenschaftliche Forschungsanwendungen
Crystallographic Studies and Molecular Structure
A study by Lingaraju et al. (2016) focused on the crystallographic analysis of a related pyrazole derivative, providing insight into the structural properties and intermolecular interactions of such compounds, which are crucial for their applications in material science and molecular engineering (Lingaraju et al., 2016).
Corrosion Inhibition
Research by Wang et al. (2006) and Chadli et al. (2020) explored the potential of bipyrazolic-type organic compounds as corrosion inhibitors. These studies demonstrated how structural variations in pyrazole derivatives can influence their efficiency in protecting metals from corrosion, a key consideration for their use in industrial applications (Wang et al., 2006); (Chadli et al., 2020).
Electroluminescence and Photophysical Properties
A study on tetradentate bis-cyclometalated platinum complexes, including a pyrazole derivative similar to the compound of interest, examined their photophysical properties and potential applications in electroluminescence. These findings could inform the design of new materials for organic light-emitting diodes (OLEDs) and other photonic devices (Vezzu et al., 2010).
Anticancer Activity
Bouabdallah et al. (2006) evaluated the cytotoxic properties of pyrazole derivatives, including structures akin to the compound , against tumor cell lines. Their findings contribute to the understanding of the potential therapeutic applications of these compounds in cancer treatment (Bouabdallah et al., 2006).
Synthesis and Chemical Reactivity
Research by Wang et al. (2011) and Saeed et al. (2009) detailed the synthesis of pyrazole derivatives and their reactivity. These studies offer valuable insights into the chemical properties and potential applications of such compounds in synthetic chemistry and material science (Wang et al., 2011); (Saeed et al., 2009).
Zukünftige Richtungen
The future directions for “3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline” and similar compounds could involve further developments in catalytic processes relating to catecholase activity . Additionally, these compounds could be used in various applications including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a medicine, and an antibiotic agent .
Eigenschaften
IUPAC Name |
3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-12(9(2)15-14-8)7-10-4-3-5-11(13)6-10/h3-6H,7,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUAEBJIQVCSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
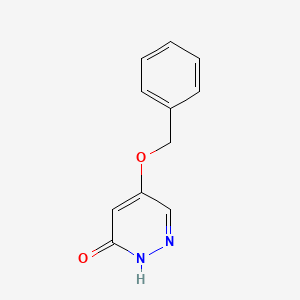
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2843931.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2843932.png)

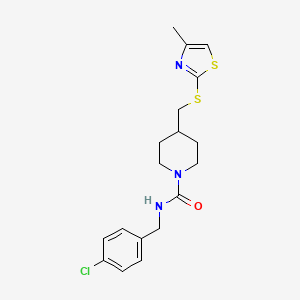
![2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2843938.png)


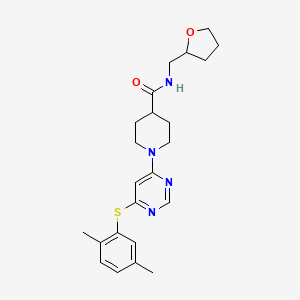

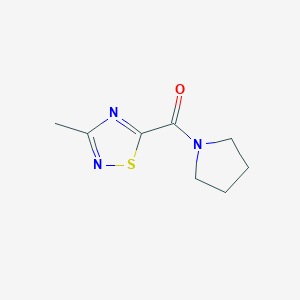
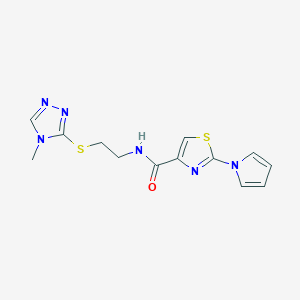
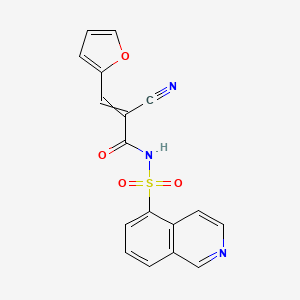
![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2843951.png)
